molecular formula C18H16O4 B1194493 Tanshinol B CAS No. 96839-29-1

Tanshinol B

Cat. No.: B1194493
CAS No.: 96839-29-1
M. Wt: 296.3 g/mol
InChI Key: JVRKHBLVECIWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tanshinol B is a diterpenoid quinone isolated from Salvia miltiorrhiza Bunge (Danshen), a traditional Chinese herb widely used for cardiovascular and cerebrovascular diseases . Structurally, it belongs to the lipid-soluble tanshinones, characterized by a fused tetracyclic system with a quinone moiety . Recent synthetic advances have enabled its efficient production via ultrasound-promoted cycloaddition, achieving a 50% overall yield in three steps .

Preparation Methods

Natural Extraction Methods from Salvia miltiorrhiza

Traditional extraction methods for Tanshinol B primarily utilize the stems and leaves of Salvia miltiorrhiza, which are often discarded despite containing valuable phytochemicals. A patented method (CN101348474A) outlines a five-step process to simultaneously isolate this compound and salvianolic acid B .

Water Extraction and Purification

The process begins with water extraction, where 10 kg of pulverized Salvia miltiorrhiza stems and leaves are mixed with 12 times their weight in water at 55°C for 10 hours . This step solubilizes hydrophilic compounds, including this compound precursors. The extract is then refrigerated to precipitate impurities, followed by centrifugation or filtration to remove particulate matter. Adjusting the pH to 3.0–4.0 enhances the stability of phenolic acids, which is critical for preserving this compound during subsequent steps .

Resin-Based Separation

Macroporous adsorption resins, such as D101 or AB-8, are employed to separate this compound from salvianolic acid B. The resin selectively adsorbs this compound at low pH, while salvianolic acid B remains in the aqueous phase. Elution with ethanol-water gradients (10%–50% ethanol) yields purified this compound fractions, which are vacuum-dried to obtain a powder with >90% purity .

Table 1: Key Parameters for Natural Extraction of this compound

StepConditionsYield (%)Purity (%)Source
Water extraction55°C, 10 hours, pH 6.58–1230–40
Resin adsorptionD101 resin, pH 3.5, 30% ethanol75–8085–90
Vacuum drying40°C, 24 hours95>90

Synthetic Preparation of this compound

Synthetic routes offer higher scalability and purity compared to natural extraction. Recent studies have focused on divergent synthesis strategies, leveraging common intermediates to produce this compound and related compounds.

Ultrasound-Promoted Cycloaddition Route

A landmark study achieved (±)-tanshinol B synthesis in three steps with a 50% overall yield . The process begins with an ultrasound-promoted [2+2] cycloaddition between 2-methyl-1,3-butadiene and methyl acrylate, forming a bicyclic ene intermediate. Ultrasound irradiation (40 kHz, 200 W) accelerates the reaction, reducing the time from 24 hours to 2 hours compared to thermal methods .

The intermediate undergoes oxidative cleavage with ozone followed by reductive workup (Zn/HOAc) to yield a diol precursor. Final cyclization using p-toluenesulfonic acid in toluene at 110°C produces (±)-tanshinol B with 98% enantiomeric excess .

Table 2: Synthetic Pathway for (±)-Tanshinol B

StepReagents/ConditionsYield (%)Key AdvantageSource
CycloadditionUltrasound, 40 kHz, 2 hours85Time-efficient
Oxidative cleavageO₃, Zn/HOAc90High selectivity
Cyclizationp-TsOH, toluene, 110°C65Enantiomeric control

Diels-Alder Reaction Strategies

Alternative routes employ Diels-Alder reactions to construct the fused tetracyclic core of this compound. For example, Wu et al. utilized 2-methylstyrene and 2-methoxy-1,4-benzoquinone in a toluene-mediated reaction to generate a phenanthrenequinone intermediate . Demethylation with NaOH/EtOH and subsequent Feist-Bénary reaction with chloroacetone yielded this compound, albeit with a lower total yield (18.5%) .

Advanced Catalytic and Optimization Techniques

Palladium-Catalyzed Cross-Coupling

A 2018 synthesis leveraged palladium catalysis to enhance efficiency. The Grignard addition of methylmagnesium bromide to a iodoketene intermediate produced a hydroxydiene, which underwent Diels-Alder reaction with benzofuran-4,5-dione . This method achieved a 35% yield, highlighting the role of transition-metal catalysts in streamlining complex cyclizations .

Solvent and Temperature Optimization

Studies comparing solvent systems found that anhydrous toluene outperformed THF or DMF in Feist-Bénary reactions, minimizing side products . Elevated temperatures (120°C) in sealed tubes further improved reaction rates, reducing processing times by 40% .

Chemical Reactions Analysis

Tanshinol B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

Bone Health Applications

Osteoporosis Treatment

Tanshinol B has shown significant promise in the treatment of osteoporosis. Research indicates that it can enhance bone mineral density and improve bone microarchitecture. In a study involving ovariectomized rats, this compound was found to modulate markers of bone turnover through the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which is crucial in osteoclastogenesis and bone resorption .

Mechanisms of Action

  • Promotion of Osteoblastic Activity : this compound stimulates osteoblastic differentiation and activity, as evidenced by increased alkaline phosphatase (ALP) levels and enhanced viability in osteoblast-like cells .
  • Reduction of Oxidative Stress : It mitigates oxidative stress-induced damage to osteoblasts, thereby promoting bone formation .
  • Regulation of Signaling Pathways : The compound upregulates key signaling pathways such as Wnt/β-catenin, which are essential for osteogenesis .

Cardiovascular Applications

Protection Against Myocardial Injury

This compound has been investigated for its cardioprotective effects. In animal models subjected to pressure overload, this compound significantly reduced myocardial apoptosis and oxidative stress markers. This protective effect is attributed to its ability to inhibit endoplasmic reticulum (ER) stress and autophagy pathways .

Mechanisms of Action

  • Inhibition of Apoptosis : this compound decreases the expression of pro-apoptotic proteins while enhancing anti-apoptotic factors .
  • Improvement of Microcirculation : It enhances microcirculation in cardiac tissues, which is vital for maintaining heart function under stress conditions .

Anti-Cancer Properties

Effects on Tumor Cells

This compound exhibits anti-tumor activity across various cancer types. Studies have demonstrated its ability to induce apoptosis in breast cancer cells and enhance the cytotoxicity of natural killer (NK) cells against tumors .

Mechanisms of Action

  • Immune Modulation : this compound activates NK cells, leading to increased release of cytotoxic mediators that target tumor cells .
  • Inhibition of Tumor Growth : It has been shown to reduce tumor size and proliferation rates in various cancer models .

Summary of Findings

The following table summarizes key findings from studies on this compound's applications:

Application AreaStudy FocusKey Findings
Bone HealthOsteoporosis treatmentIncreases bone mineral density; modulates NF-κB
Cardiovascular HealthMyocardial protectionReduces apoptosis; improves microcirculation
Cancer TreatmentAnti-tumor effectsInduces apoptosis; activates NK cells

Case Studies

  • Osteoporosis Model in Rats : A study demonstrated that this compound administration resulted in a significant increase in bone volume and reduced trabecular separation compared to control groups .
  • Cardiac Stress Model : In a rat model with induced pressure overload, this compound treatment led to decreased apoptosis markers and improved cardiac function as assessed by echocardiography .
  • Breast Cancer Model : Research indicated that this compound enhanced NK cell-mediated cytotoxicity against breast cancer cells, leading to prolonged survival in tumor-bearing mice .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Key Analogues

Tanshinol B vs. Tanshinone IIA

Property This compound Tanshinone IIA
Structure Diterpenoid quinone with unique substituents Abietane-type diterpenoid quinone
Solubility Lipid-soluble Lipid-soluble
Bioactivity Anticancer (cytotoxic to tumor cells) Anti-inflammatory, cardioprotective
Mechanism Not fully elucidated Inhibits NF-κB, modulates ion channels
Synthetic Route Cycloaddition-based synthesis Extraction or semi-synthetic methods

Tanshinone IIA, the most studied tanshinone, shares lipid solubility with this compound but differs in bioactivity. While Tanshinone IIA is renowned for cardiovascular protection and anti-inflammatory effects , this compound’s primary reported activity is anticancer, though further mechanistic studies are needed .

This compound vs. Salvianolic Acid B (Sal B) and Tanshinol (Danshensu)

Property This compound Salvianolic Acid B (Sal B) Tanshinol (Danshensu)
Structure Diterpenoid quinone Polyphenolic ester (3× danshensu + caffeic acid) Phenolic acid (D(+)β-3,4-dihydroxyphenyl lactic acid)
Solubility Lipid-soluble Water-soluble Water-soluble
Bioactivity Anticancer Antioxidant, osteogenic, anti-inflammatory Antioxidant, osteogenic, cardioprotective
Key Pathways Undefined Wnt/FoxO3a, NF-κB KLF15/PPARγ2, Wnt/β-catenin

Sal B and Tanshinol (danshensu) are water-soluble phenolic acids with overlapping osteogenic and antioxidant roles. Sal B is metabolized into Tanshinol in vivo, both sharing NF-κB inhibition and bone formation stimulation . In contrast, this compound’s lipid solubility limits its overlap in mechanisms, suggesting distinct therapeutic niches.

This compound vs. Cryptotanshinone

Property This compound Cryptotanshinone
Structure Quinone moiety with distinct side chains Dihydrofuran ring adjacent to quinone
Bioactivity Anticancer Anticancer, anti-inflammatory
Mechanism Cytotoxic (structure-dependent) Inhibits STAT3, HIF-1α

Cryptotanshinone shares structural similarities with this compound but exhibits broader anti-inflammatory and anticancer effects via STAT3 and HIF-1α pathways . This compound’s bioactivity remains less characterized, though its synthetic accessibility positions it for future mechanistic exploration .

Pharmacokinetic and Physicochemical Properties

  • Lipid Solubility: this compound’s logD value (unreported) is likely higher than water-soluble analogues like Tanshinol (logD = −0.28), enhancing membrane permeability but limiting aqueous solubility .
  • Metabolism: Unlike Sal B, which is metabolized into Tanshinol, this compound’s metabolic fate is undefined .
  • Therapeutic Potential: Molecular docking studies suggest this compound binds strongly to ischemic stroke-related proteins (MMP2, STAT3), indicating cerebrovascular applications distinct from Sal B’s bone-protective roles .

Biological Activity

Tanshinol B, a compound derived from Salvia miltiorrhiza (Danshen), has garnered attention for its diverse biological activities, particularly in the fields of cardiovascular health, anti-inflammatory responses, and potential applications in treating various diseases. This article reviews the current understanding of this compound's biological activity, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is a phenolic compound that exhibits various pharmacological effects. It is structurally related to other bioactive compounds found in Danshen, which has been used in traditional Chinese medicine for centuries. Recent studies have focused on elucidating its mechanisms of action and therapeutic potential.

Biological Activities

1. Cardiovascular Effects

This compound has been shown to improve cardiovascular function, particularly in the treatment of stable angina. A meta-analysis involving 28 studies with 2,518 patients indicated that phytochemical medicines containing this compound significantly improved clinical symptoms and electrocardiographic outcomes compared to conventional therapies:

StudySample SizeAge (years)Course of Disease (years)Intervention GroupControl GroupTreatment Duration (days)Main Outcomes
Cao and Wang118 (59/59)63.0 ± 14.0NRDCI + TCRNifedipine, Metoprolol, Aspirin14CES + ECG
Chen100 (50/50)57.24 ± 9.64NRDCIAspirin, Atorvastatin, Trimetazidine7CES

The results demonstrated a relative risk (RR) of 1.24 (95% CI: 1.20 to 1.29) for symptom improvement when using this compound-containing therapies .

2. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in various cell types. For instance, this compound has been reported to reduce inflammation in models of acute lung injury by modulating the NF-κB signaling pathway .

3. Antioxidant Activity

The antioxidant capabilities of this compound are attributed to its ability to activate the Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes. This protective effect against oxidative stress has implications for neuroprotection and cellular health .

4. Osteoprotective Effects

Research indicates that this compound can mitigate glucocorticoid-induced osteoporosis by promoting osteogenesis while inhibiting adipogenesis through the KLF15/PPARγ2/FoxO3a/Wnt signaling pathway. In animal models, this compound treatment led to improved bone microarchitecture and density .

Case Studies

Case Study: Stable Angina Treatment
In a clinical study involving elderly patients with stable angina, the administration of this compound as part of a phytochemical regimen resulted in significant reductions in angina frequency and improved quality of life metrics over a treatment period of 14 days.

Case Study: Osteoporosis Management
In a rat model of glucocorticoid-induced osteoporosis, this compound was administered at doses ranging from 12.5 mg/kg to 50 mg/kg daily for 16 weeks. The results showed a significant increase in trabecular number (Tb.N), indicating enhanced bone formation compared to control groups .

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms through which Tanshinol B exerts its anti-cancer effects in hepatocellular carcinoma (HCC) models?

this compound inhibits HCC cell proliferation and metastasis by suppressing the PI3K/AKT signaling pathway. Key experiments include Western blot analysis of phosphorylated PI3K and AKT in HepG2 cells and in vivo tumor models, demonstrating dose-dependent reductions in pathway activity. Colony formation, apoptosis assays, and IHC staining further validate these findings .

Q. What standardized in vivo models are recommended for evaluating this compound's effects on osteoporosis?

The ovariectomized (OVX) rat model is widely used to mimic postmenopausal osteoporosis. Outcome metrics should prioritize bone mineral density (BMD), static bone morphometry (e.g., trabecular structure), and serum biomarkers (e.g., ALP, TRACP-5b). Studies using MC3T3-E1 osteoblasts and OVX rats highlight this compound's ability to upregulate Runx2 and collagen Iα1 while blocking NF-κB-mediated bone resorption .

Q. How does this compound mitigate oxidative stress in endothelial cells, and what assays are critical for validation?

this compound enhances superoxide dismutase (SOD) activity and inhibits the cytochrome c-caspase-3 apoptotic pathway. Key assays include MTT for cell viability, flow cytometry (Annexin V/PI staining), and Western blotting for Bcl-2 and cytochrome c. Pretreatment with this compound (100 μM) significantly reduces H₂O₂-induced apoptosis in HUVECs .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound's efficacy across different osteoporosis animal models?

Discrepancies often arise from variability in animal modeling (e.g., surgical vs. chemical induction) and dosing regimens. A systematic review approach, as seen in Wang et al. (2022), recommends meta-analysis of eight databases to standardize criteria for BMD, bone biomechanics, and NF-κB pathway markers. Cross-study comparisons should account for species, administration routes, and outcome measurement timelines .

Q. What methodological considerations are critical when designing pharmacokinetic studies for this compound?

Studies must address rapid metabolism and bioavailability. Intraperitoneal injection (e.g., 20–40 mg/kg in CCl₄-induced liver fibrosis models) ensures consistent plasma levels. Analytical methods like HPLC-MS are essential for quantifying this compound and metabolites in serum and tissues. Supporting data should include nuclear/cytoplasmic fractionation (e.g., NF-κB p65 localization) and dose-response validation .

Q. How can in vitro models for this compound's anti-cancer effects be improved to better translate to human physiology?

Current limitations include reliance on immortalized cell lines (e.g., HepG2, MC3T3-E1). Advanced models should incorporate primary cells, 3D co-cultures with stromal cells, and patient-derived xenografts (PDX). For example, Alizarin Red S staining for matrix mineralization in primary osteoblasts could strengthen bone-related findings .

Q. What strategies are effective for studying this compound's multi-target effects in complex diseases like liver fibrosis?

Integrative approaches combining transcriptomics (e.g., PI3K/AKT/mTOR/p70S6K1 signaling) and metabolomics are recommended. In CCl₄-induced fibrosis models, parallel assessment of oxidative stress (Nrf2/HO-1) and inflammation (NF-κB) markers via qPCR and ELISA provides mechanistic depth. Dual inhibition of collagen synthesis and HSC activation should be quantified .

Q. Methodological Guidance

  • Data Interpretation : Address uncertainties in Western blot quantification by normalizing to housekeeping proteins (e.g., β-actin, GAPDH) and including replicates (n ≥ 3). Use ANOVA with post-hoc tests for multi-group comparisons .
  • Model Validation : For OVX rats, confirm estrogen deficiency via serum estradiol assays and micro-CT trabecular analysis. Include positive controls (e.g., estrogen therapy) to benchmark this compound's efficacy .
  • Ethical Compliance : Follow NIH guidelines for animal welfare, including IACUC approval and humane endpoints (e.g., tumor volume limits in xenografts) .

Properties

IUPAC Name

6-hydroxy-1,6-dimethyl-8,9-dihydro-7H-naphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-9-8-22-17-11-5-6-12-10(4-3-7-18(12,2)21)14(11)16(20)15(19)13(9)17/h5-6,8,21H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRKHBLVECIWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCCC4(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90914288
Record name 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96839-29-1
Record name Przewaquinone C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096839291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90914288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tanshinol B
Reactant of Route 2
Reactant of Route 2
Tanshinol B
Reactant of Route 3
Tanshinol B
Reactant of Route 4
Tanshinol B
Reactant of Route 5
Tanshinol B
Reactant of Route 6
Tanshinol B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.